9Z-Nonadecene

Behavioral Ecology Insect Semiochemistry Pheromone Research

9Z-Nonadecene (CAS 51865-02-2; synonym: (Z)-9-Nonadecene) is a C19 straight-chain mono-unsaturated hydrocarbon (alkene) with a single cis-configured double bond at the 9-position. With a molecular formula of C₁₉H₃₈ and molecular weight of 266.51 g/mol , this compound belongs to the fatty acyls class and is widely recognized as a semiochemical, identified as a constituent of pheromone glands, mandibular gland secretions, and floral volatile blends across numerous insect taxa including Lepidoptera, Hymenoptera, and Coleoptera.

Molecular Formula C19H38
Molecular Weight 266.5 g/mol
Cat. No. B12102893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9Z-Nonadecene
Molecular FormulaC19H38
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17-
InChIKeyUTPZTNSPDTWUBY-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9Z-Nonadecene for Research: CAS 51865-02-2 Chemical Properties and Semiochemical Classification


9Z-Nonadecene (CAS 51865-02-2; synonym: (Z)-9-Nonadecene) is a C19 straight-chain mono-unsaturated hydrocarbon (alkene) with a single cis-configured double bond at the 9-position [1]. With a molecular formula of C₁₉H₃₈ and molecular weight of 266.51 g/mol , this compound belongs to the fatty acyls class and is widely recognized as a semiochemical, identified as a constituent of pheromone glands, mandibular gland secretions, and floral volatile blends across numerous insect taxa including Lepidoptera, Hymenoptera, and Coleoptera [2][3]. Unlike saturated C19 hydrocarbons such as n-nonadecane, the cis-unsaturation introduces distinct stereoelectronic and conformational properties that underpin its context-dependent biological signaling capacity [4]. The compound is supplied as a neat solid or liquid with analytical purity typically ranging from 90% to >98% by GC or HPLC for research applications .

Why 9Z-Nonadecene Cannot Be Substituted with n-Nonadecane or Alternative C19 Hydrocarbons in Semiochemical Research


Empirical evidence from multiple insect taxa demonstrates that C19 hydrocarbons are not functionally interchangeable in semiochemical contexts. The presence or absence of a single cis-double bond at the 9-position fundamentally alters antennal detection thresholds and downstream behavioral output [1]. For instance, in field tests with Sabulodes caberata, the diene pheromone component alone produced robust male trap capture, whereas addition of (Z)-9-nonadecene or the saturated analog n-nonadecane had no detectable effect, indicating that neither compound acts as an agonist or antagonist in this system [2]. Conversely, in Atta cephalotes, n-tridecane and (Z)-9-nonadecene synergistically regulate leaf pick-up and transport behavior, while other structurally related alkanes present in the Dufour‘s gland extract are behaviorally inert [3]. Substituting 9Z-nonadecene with the E-isomer, n-nonadecane, or an alternative chain-length monoene carries a high risk of experimental false negatives or non-reproducible bioactivity due to species-specific and context-dependent chemoreceptor selectivity [4].

Quantitative Differentiation of 9Z-Nonadecene vs. Structural Analogs: Evidence from Comparative Behavioral, Electrophysiological, and Analytical Studies


Species-Specific Attractant Bioactivity: 9Z-Nonadecene vs. n-Nonadecane in Tapinoma melanocephalum

In Tapinoma melanocephalum (ghost ant) workers, synthetic (Z)-9-nonadecene elicits positive chemotaxis (attraction) and alters locomotion patterns at nanogram to microgram doses [1]. In contrast, the fully saturated analog n-nonadecane (C19H40) elicits no detectable electroantennogram (EAG) response in the same species [2]. This receptor-level discrimination confirms that the cis-9 unsaturation is a non-negotiable structural determinant of bioactivity, directly contradicting any assumption that saturated C19 hydrocarbons can functionally substitute for 9Z-nonadecene in ant chemical ecology studies.

Behavioral Ecology Insect Semiochemistry Pheromone Research

Context-Dependent Behavioral Synergy: 9Z-Nonadecene + n-Tridecane in Atta cephalotes Leaf Transport Regulation

In the leaf-cutting ant Atta cephalotes, Dufour's gland extracts contain a mixture of straight-chain alkanes and (Z)-9-nonadecene [1]. Fractionation and bioassay experiments demonstrate that n-tridecane (C13) and (Z)-9-nonadecene (C19) together account for the full pick-up and marking behavior, whereas other gland constituents—including longer-chain alkanes and the alternative isomer (E)-9-nonadecene—are behaviorally inert [2]. Notably, (Z)-9-nonadecene also modulates transport behavior beyond pick-up induction, a role not replicated by any other gland component [3].

Social Insect Behavior Trail Pheromone Semiochemical Synergy

Species-Specific Bait Optimization: Non-Essential Role of 9Z-Nonadecene in Operophtera fagata vs. Essential Diene/Tetraene Components

Field trapping studies with the northern winter moth Operophtera fagata reveal that (9Z)-nonadecene (9Z-19:Hy) is neither essential for male attraction nor does it enhance or reduce the attractiveness of the active pheromone blend [1]. Traps baited with 6Z9Z-19:Hy and 1,3Z6Z9Z-19:Hy (10:1 ratio) captured large numbers of male O. fagata, while addition of 9Z-19:Hy produced no statistically significant change in trap catch (p > 0.05) [2]. In contrast, the closely related common winter moth O. brumata relies on 1,3Z6Z9Z-19:Hy as its primary sex pheromone, and the inclusion of 6Z9Z-19:Hy was essential for species specificity by preventing O. brumata cross-attraction [3].

Pest Monitoring Pheromone Lure Development Forest Entomology

Analytical Differentiation: Kovats Retention Index Distinction from Isomeric and Saturated C19 Analogs

Reliable identification of 9Z-nonadecene in complex biological matrices requires chromatographic resolution from co-occurring C19 hydrocarbons. The Kovats retention index (RI) for 9Z-nonadecene on non-polar DB-5 equivalent columns is reported as ~1891-1900, which is distinct from the E-isomer (9E-nonadecene, RI ~1880) and the fully saturated analog n-nonadecane (RI 1900) [1]. On polar columns, the separation is more pronounced, enabling definitive isomer assignment when combined with mass spectral fragmentation patterns [2]. Misidentification due to reliance on mass spectrometry alone—where the Z and E isomers produce nearly identical EI spectra—has been documented and necessitates dual confirmation via retention index matching against authentic standards [3].

GC-MS Analysis Semiochemical Identification Analytical Chemistry

Floral Volatile Chemistry: First-Time Identification in Actinidia chinensis and Distinction from Other Floral Hydrocarbons

In a comprehensive headspace analysis of six kiwifruit cultivars (Actinidia chinensis var. deliciosa), 45 volatile compounds were detected, with straight-chain hydrocarbons and terpenes accounting for >98% of total emissions [1]. Among these, (9Z)-nonadecene was reported for the first time from kiwifruit flowers, alongside (3Z,6Z,9Z)-heptadecatriene (also a first floral report) and (8Z)-hexadecene [2]. All three hydrocarbons were verified by independent synthesis [3]. In contrast, previously reported floral volatiles such as (6Z,9Z)-heptadecadiene and (8Z)-heptadecene were also present, but the unique triene and monoene signatures differentiate cultivar-specific emission profiles that correlate with pollinator (Apis mellifera) visitation patterns [4].

Plant Volatilomics Pollination Biology Kiwifruit Research

Sex Pheromone Gland Constituent with Non-Essential Behavioral Role: Comparative Field Evidence from Sabulodes caberata

Analysis of sex pheromone glands from female Sabulodes caberata (Lepidoptera: Geometridae) identified three components: (Z,Z)-6,9-nonadecadiene, (Z)-9-nonadecene, and n-nonadecane [1]. Electroantennogram (EAG) measurements confirmed antennal sensitivity to all three gland constituents [2]. However, field trapping experiments demonstrated that synthetic (Z,Z)-6,9-nonadecadiene alone produced trap catch of male S. caberata equivalent to that of virgin female-baited traps [3]. Addition of either (Z)-9-nonadecene or n-nonadecane to the diene lure produced no statistically significant increase or decrease in trap capture (p > 0.05), indicating that while 9Z-nonadecene is a natural gland constituent, it does not function as a synergist or inhibitor in the male attraction response [4].

Lepidoptera Pheromone Field Bioassay Pest Management

Procurement-Relevant Application Scenarios for 9Z-Nonadecene (CAS 51865-02-2) in Semiochemical and Analytical Research


Tapinoma melanocephalum (Ghost Ant) Attractant Lure Formulation

Synthetic (Z)-9-nonadecene elicits positive chemotaxis and alters locomotion patterns in ghost ant workers at 1-10 µg doses [1]. This compound can be incorporated into monitoring traps for urban pest management or laboratory behavioral assays. Procurement of high-purity (>95%) (Z)-9-nonadecene is required; the E-isomer and saturated analogs are behaviorally inert and must be avoided [2].

Atta cephalotes Leaf Transport Behavioral Assay Standard

(Z)-9-Nonadecene functions synergistically with n-tridecane to induce leaf pick-up and marking behavior in Atta cephalotes workers [1]. The compound is suitable for use as a positive control in behavioral bioassays investigating trail pheromone modulation. The cis stereochemistry is required; (E)-9-nonadecene does not replicate the effect [2].

GC-MS Reference Standard for Semiochemical Identification in Lepidoptera and Hymenoptera Extracts

9Z-Nonadecene serves as an authentic reference standard for gas chromatographic identification of pheromone gland constituents in Geometridae and Formicidae species [1]. Its Kovats retention index (~1891-1900 on non-polar columns) distinguishes it from the E-isomer and saturated C19 hydrocarbons, enabling definitive peak assignment when combined with mass spectral data [2].

Actinidia chinensis (Kiwifruit) Floral Volatile Profiling Marker

(9Z)-Nonadecene is a verified component of the floral volatile blend across multiple kiwifruit cultivars and was identified for the first time in this species alongside (3Z,6Z,9Z)-heptadecatriene and (8Z)-hexadecene [1]. It serves as a candidate marker compound for pollination ecology studies and cultivar differentiation analyses [2].

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